molecular formula C14H13N5O2 B2694925 2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE CAS No. 1358043-25-0

2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE

Cat. No.: B2694925
CAS No.: 1358043-25-0
M. Wt: 283.291
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the acetonitrile group . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-{1,5-DIOXO-4-PROPYL-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-2-YL}ACETONITRILE include other triazoloquinazolines and related heterocyclic compounds. These compounds share similar structural features but may differ in their specific functional groups and biological activities. For example, 1,2,4-triazolopyrimidines and 1,3,4-thiadiazoles are structurally related but have distinct properties and applications .

Properties

IUPAC Name

2-(1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-2-8-17-12(20)10-5-3-4-6-11(10)19-13(17)16-18(9-7-15)14(19)21/h3-6H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLHGHSXDBSWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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